molecular formula C23H19ClFN3O4 B2637978 methyl 3-(3-chloro-4-fluorophenyl)-2-{ethyl[(furan-2-yl)methyl]amino}-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251682-02-6

methyl 3-(3-chloro-4-fluorophenyl)-2-{ethyl[(furan-2-yl)methyl]amino}-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2637978
CAS No.: 1251682-02-6
M. Wt: 455.87
InChI Key: BHKDFPVLIDTKKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-chloro-4-fluorophenyl)-2-{ethyl[(furan-2-yl)methyl]amino}-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a synthetic quinazoline derivative characterized by a 3,4-dihydroquinazolin-4-one core. Key structural features include:

  • 2-{ethyl[(furan-2-yl)methyl]amino} group: A branched amine with a furan moiety, contributing to hydrogen-bonding capacity and metabolic stability.
  • 7-carboxylate methyl ester: Modifies solubility and bioavailability.

Properties

IUPAC Name

methyl 3-(3-chloro-4-fluorophenyl)-2-[ethyl(furan-2-ylmethyl)amino]-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN3O4/c1-3-27(13-16-5-4-10-32-16)23-26-20-11-14(22(30)31-2)6-8-17(20)21(29)28(23)15-7-9-19(25)18(24)12-15/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKDFPVLIDTKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CO1)C2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 3-(3-chloro-4-fluorophenyl)-2-{ethyl[(furan-2-yl)methyl]amino}-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves several steps, including the formation of the quinazoline core and the introduction of various substituents. One common synthetic route starts with the condensation of anthranilic acid derivatives with isocyanates to form the quinazoline core.

Chemical Reactions Analysis

Methyl 3-(3-chloro-4-fluorophenyl)-2-{ethyl[(furan-2-yl)methyl]amino}-4-oxo-3,4-dihydroquinazoline-7-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions, allowing for the introduction of different substituents. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Esterification: The carboxylate group can undergo esterification reactions with alcohols in the presence of acid catalysts, forming various esters.

Scientific Research Applications

Methyl 3-(3-chloro-4-fluorophenyl)-2-{ethyl[(furan-2-yl)methyl]amino}-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(3-chloro-4-fluorophenyl)-2-{ethyl[(furan-2-yl)methyl]amino}-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, it can interact with receptors on the surface of cells, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several quinazoline derivatives (Table 1). Key analogues include:

Compound Name / ID Substituents / Modifications Molecular Formula Key Differences vs. Target Compound Source / Similarity Score
3-(3-chloro-4-fluorophenyl)-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid -SH (mercapto) at C2; -COOH (carboxylic acid) at C7 C₁₅H₉ClFNO₃S Lack of ethyl-furan-amine side chain; carboxylic acid vs. methyl ester Chembase ID: 239452
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide -S-acetamide at C2; 4-chlorophenyl at C3 C₂₂H₁₄Cl₂FN₃O₂S Sulfur-based side chain; dual chloro substituents CAS 476484-68-1
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol -OH at C6; -OCH₃ at C7; 3-chloro-2-fluorophenylamino at C4 C₁₅H₁₁ClFN₃O₂ Methoxy vs. methyl ester; altered halogen positioning Similarity: 0.92
Methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate Phthalazine core (vs. quinazoline); 4-fluorophenyl at C3 C₁₆H₁₁FN₂O₃ Core ring expansion (phthalazine); single halogen CAS 339021-34-0

Key Observations :

  • Positioning of halogens : The 3-chloro-4-fluorophenyl group in the target compound may enhance steric and electronic interactions compared to analogues with 4-chlorophenyl or 2-fluorophenyl groups .

Computational and In Silico Comparisons

  • Fingerprint-based similarity : Morgan fingerprints (ECFP4) and Tanimoto coefficients (≥0.5) classify the target compound within quinazoline clusters, as per methodologies in and .
  • Pharmacophore modeling: The ethyl-furan-amine group may act as a hydrogen-bond donor/acceptor, aligning with pharmacophore features critical for kinase inhibition .
  • Docking variability: notes that even small structural changes (e.g., -OCH₃ vs. -COOCH₃) can shift binding modes in enzyme pockets, suggesting the target compound’s unique side chain may optimize target engagement .

Biological Activity

Methyl 3-(3-chloro-4-fluorophenyl)-2-{ethyl[(furan-2-yl)methyl]amino}-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Quinazoline Derivatives

Quinazolines are a class of heterocyclic compounds known for their diverse pharmacological properties. They have been extensively studied for their anticancer, antiviral, and antibacterial activities. The incorporation of various substituents on the quinazoline scaffold can significantly influence their biological activity.

Anticancer Activity

This compound has shown promising anticancer activity. Research indicates that quinazoline derivatives often target the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation of cancer cells.

  • Mechanism of Action : The compound is believed to inhibit EGFR signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. The presence of electron-withdrawing groups such as chloro and fluoro enhances its binding affinity to the EGFR active site .
  • In Vitro Studies : In various studies, quinazoline derivatives have exhibited IC50 values in the low nanomolar range against multiple cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1 nM to 10 nM against A549 (lung cancer) and MCF-7 (breast cancer) cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Substituent Effect on Activity
Chloro groupEnhances binding affinity to EGFR
Fluoro groupImproves solubility and bioavailability
Ethyl groupModulates hydrophobic interactions
Furan moietyContributes to overall molecular stability

The presence of these substituents is essential for maintaining effective interaction with the target proteins involved in tumor growth and survival.

Case Studies

  • Study on EGFR Inhibition : A study demonstrated that quinazoline derivatives with a similar scaffold effectively inhibited EGFR in resistant cell lines such as H1975 and HCC827. The compound exhibited IC50 values comparable to established EGFR inhibitors like gefitinib .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various quinazoline derivatives against a panel of cancer cell lines including HepG2 (hepatocellular carcinoma) and DU145 (prostate cancer). The results indicated that modifications at the 6 and 7 positions significantly enhanced cytotoxicity, with some derivatives achieving IC50 values below 5 μM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.